molecular formula C29H23Cl2NO5S B285029 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate

4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate

Cat. No. B285029
M. Wt: 568.5 g/mol
InChI Key: HLHLZPSJWJDNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. It has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

CB-839 exerts its effects by inhibiting glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential amino acid that is required for the growth and proliferation of cancer cells. By inhibiting glutaminase, CB-839 reduces the availability of glutamate, which is required for the synthesis of nucleotides, proteins, and other essential molecules. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the levels of various metabolites, including glutamate, aspartate, and alanine. It has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to play a role in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

CB-839 has several advantages for lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it an ideal tool for studying the role of glutamine metabolism in cancer and other diseases. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, CB-839 also has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. It is also relatively unstable, which can limit its shelf life and require careful storage conditions.

Future Directions

There are several future directions for the study of CB-839. One potential direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic diseases. Another direction is to investigate its potential use in combination with other drugs, such as chemotherapy agents or immunotherapy drugs. Finally, further research is needed to better understand the mechanism of action of CB-839 and to identify potential biomarkers that could be used to predict its efficacy in different patient populations.

Synthesis Methods

CB-839 can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with 4-isopropylphenylsulfonylamine, followed by the coupling of the resulting product with 4-chlorobenzoic acid. The final product is obtained after purification and isolation steps.

Scientific Research Applications

CB-839 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including renal cell carcinoma, non-small cell lung cancer, and triple-negative breast cancer. It also has potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases.

properties

Molecular Formula

C29H23Cl2NO5S

Molecular Weight

568.5 g/mol

IUPAC Name

[4-[(4-chlorobenzoyl)-(4-propan-2-ylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C29H23Cl2NO5S/c1-19(2)20-7-17-27(18-8-20)38(35,36)32(28(33)21-3-9-23(30)10-4-21)25-13-15-26(16-14-25)37-29(34)22-5-11-24(31)12-6-22/h3-19H,1-2H3

InChI Key

HLHLZPSJWJDNOA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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